Cas no 35469-81-9 (rac-methyl 2-(1R,3S)-3-aminocyclohexylacetate)

rac-methyl 2-(1R,3S)-3-aminocyclohexylacetate Chemical and Physical Properties
Names and Identifiers
-
- 35469-81-9
- EN300-27727781
- rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate
- Cyclohexaneacetic acid, 3-amino-, methyl ester, (1R,3S)-rel-
- rac-methyl 2-(1R,3S)-3-aminocyclohexylacetate
-
- MDL: MFCD34530626
- Inchi: 1S/C9H17NO2/c1-12-9(11)6-7-3-2-4-8(10)5-7/h7-8H,2-6,10H2,1H3/t7-,8+/m1/s1
- InChI Key: ZBULWEPSBNFXMB-SFYZADRCSA-N
- SMILES: O(C)C(C[C@@H]1CCC[C@@H](C1)N)=O
Computed Properties
- Exact Mass: 171.125928785g/mol
- Monoisotopic Mass: 171.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- Density: 0.997±0.06 g/cm3(Predicted)
- Boiling Point: 234.3±13.0 °C(Predicted)
- pka: 10.36±0.70(Predicted)
rac-methyl 2-(1R,3S)-3-aminocyclohexylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27727781-10.0g |
rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate |
35469-81-9 | 95.0% | 10.0g |
$4667.0 | 2025-03-19 | |
Enamine | EN300-27727781-0.25g |
rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate |
35469-81-9 | 95.0% | 0.25g |
$999.0 | 2025-03-19 | |
Enamine | EN300-27727781-1g |
rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate |
35469-81-9 | 1g |
$1086.0 | 2023-09-10 | ||
Enamine | EN300-27727781-2.5g |
rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate |
35469-81-9 | 95.0% | 2.5g |
$2127.0 | 2025-03-19 | |
Enamine | EN300-27727781-10g |
rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate |
35469-81-9 | 10g |
$4667.0 | 2023-09-10 | ||
Enamine | EN300-27727781-5g |
rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate |
35469-81-9 | 5g |
$3147.0 | 2023-09-10 | ||
Enamine | EN300-27727781-0.5g |
rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate |
35469-81-9 | 95.0% | 0.5g |
$1043.0 | 2025-03-19 | |
Enamine | EN300-27727781-0.1g |
rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate |
35469-81-9 | 95.0% | 0.1g |
$956.0 | 2025-03-19 | |
Enamine | EN300-27727781-0.05g |
rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate |
35469-81-9 | 95.0% | 0.05g |
$912.0 | 2025-03-19 | |
Enamine | EN300-27727781-1.0g |
rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate |
35469-81-9 | 95.0% | 1.0g |
$1086.0 | 2025-03-19 |
rac-methyl 2-(1R,3S)-3-aminocyclohexylacetate Related Literature
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
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Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
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Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
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Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
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Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
Additional information on rac-methyl 2-(1R,3S)-3-aminocyclohexylacetate
Rac-Methyl 2-(1R,3S)-3-Aminocyclohexylacetate: A Comprehensive Overview
The compound with CAS No. 35469-81-9, commonly referred to as rac-methyl 2-(1R,3S)-3-aminocyclohexylacetate, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The rac designation indicates that the compound exists as a racemic mixture, meaning it contains equal amounts of both enantiomers of the chiral centers present in its structure.
The chemical structure of rac-methyl 2-(1R,3S)-3-aminocyclohexylacetate consists of a cyclohexane ring with specific stereochemistry at positions 1 and 3. The substituents include an amino group at position 3 and an acetate ester group attached to the cyclohexane ring via a methylene bridge. This configuration imparts unique physical and chemical properties to the molecule, making it a valuable compound for various research and industrial applications.
Recent studies have highlighted the importance of stereochemistry in determining the biological activity of this compound. Researchers have explored its potential as a precursor for more complex molecules or as an intermediate in the synthesis of bioactive compounds. The ability to control stereochemistry during synthesis is crucial for optimizing the compound's properties and ensuring its effectiveness in intended applications.
In terms of synthesis, rac-methyl 2-(1R,3S)-3-aminocyclohexylacetate can be prepared through various methods, including asymmetric catalysis and resolution techniques. These methods allow for the selective formation of enantiopure compounds or their racemic mixtures, depending on the desired outcome. The choice of synthesis method often depends on factors such as scalability, cost-effectiveness, and the availability of starting materials.
The application of this compound spans across multiple disciplines. In pharmacology, it serves as a valuable tool for studying enzyme inhibition and receptor interactions. Its role in drug discovery is particularly notable due to its ability to modulate specific biological pathways. Recent advancements in medicinal chemistry have further underscored its potential in developing novel therapeutic agents targeting various diseases.
Moreover, the biological activity of rac-methyl 2-(1R,3S)-3-aminocyclohexylacetate has been extensively studied. Experimental data suggest that it exhibits promising activity in vitro against certain enzymes and cellular models. These findings have prompted further investigations into its potential therapeutic uses, particularly in areas such as neurodegenerative diseases and cancer.
In conclusion, rac-methyl 2-(1R,3S)-3-aminocyclohexylacetate (CAS No. 35469-81-9) is a versatile compound with significant implications in organic chemistry and pharmacology. Its unique structure, stereochemical properties, and diverse applications make it a focal point for ongoing research. As new insights emerge from cutting-edge studies, this compound continues to pave the way for innovative developments in drug discovery and chemical synthesis.
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